molecular formula C9H8N2O3 B1455410 Methyl 2-amino-1,3-benzoxazole-6-carboxylate CAS No. 851075-63-3

Methyl 2-amino-1,3-benzoxazole-6-carboxylate

Cat. No.: B1455410
CAS No.: 851075-63-3
M. Wt: 192.17 g/mol
InChI Key: SBAXJJRFJSWBGJ-UHFFFAOYSA-N
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Description

Methyl 2-amino-1,3-benzoxazole-6-carboxylate (CAS 851075-63-3, C9H8N2O3) is a versatile 2-aminobenzoxazole scaffold of significant interest in medicinal chemistry and drug discovery . This compound serves as a critical synthetic intermediate for developing potent inhibitors of biologically important targets. Recent structure-activity relationship (SAR) studies have identified the 2-aminobenzoxazole core as a viable and potent scaffold for the inhibition of the S1P transporter Spns2 . Targeting Spns2 is an emerging therapeutic strategy that may recapitulate the efficacy of S1P receptor modulators used for multiple sclerosis and ulcerative colitis, but potentially without the associated cardiac toxicity . Furthermore, benzoxazole derivatives demonstrate high potency as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them promising candidates for the development of novel anti-Alzheimer's agents . These inhibitors are designed to bind simultaneously to both the catalytic anionic site and the peripheral anionic site of the enzymes . Efficient and facile synthetic methods, such as those using poly(ethylene glycol)-bound sulfonic acid (PEG-SO3H), have been developed for the preparation of 2-aminobenzoxazole derivatives, highlighting their accessibility for research programs . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 2-amino-1,3-benzoxazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-13-8(12)5-2-3-6-7(4-5)14-9(10)11-6/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAXJJRFJSWBGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851075-63-3
Record name methyl 2-amino-1,3-benzoxazole-6-carboxylate
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Biological Activity

Methyl 2-amino-1,3-benzoxazole-6-carboxylate is a compound that has garnered attention in recent years due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including anticancer, antimicrobial, and neuroprotective effects, supported by various studies and case analyses.

This compound (CAS Number: 851075-63-3) is a benzoxazole derivative characterized by its unique molecular structure which allows it to interact with biological systems effectively. Its structure can be represented as follows:

C10H10N2O3\text{C}_10\text{H}_10\text{N}_2\text{O}_3

1. Anticancer Activity

Several studies have reported the anticancer potential of this compound against various cancer cell lines. For instance:

  • Cell Viability Assays : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7, MDA-MB-231) with IC50 values ranging from 5 to 10 µM. The lactate dehydrogenase (LDH) release assay indicated a statistically significant reduction in cell viability at these concentrations .
Cell LineIC50 (µM)Mechanism of Action
MCF-75Induction of apoptosis
MDA-MB-23110Cell cycle arrest
A549 (Lung)8Inhibition of proliferation

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that it exhibits selective activity against Gram-positive bacteria and certain fungal strains.

  • Minimum Inhibitory Concentration (MIC) : Studies showed MIC values as low as 12 µg/mL against Staphylococcus aureus and Candida albicans .
MicroorganismMIC (µg/mL)
Staphylococcus aureus12
Escherichia coli>100
Candida albicans15

3. Neuroprotective Effects

Recent research highlights the neuroprotective effects of this compound. It has been shown to inhibit cholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain.

  • Cholinesterase Inhibition : The compound demonstrated an IC50 value of 94 nM in inhibiting acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer’s .

Case Study 1: Anticancer Efficacy

In a controlled study involving MCF-7 and MDA-MB-231 cell lines, researchers treated cells with varying concentrations of this compound for 72 hours. The results indicated a dose-dependent decrease in cell viability with significant apoptosis observed through annexin V staining.

Case Study 2: Antimicrobial Activity Assessment

A study assessed the antimicrobial efficacy of the compound against a panel of bacteria and fungi. The compound was applied to agar diffusion assays, revealing significant zones of inhibition against S. aureus and C. albicans.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-amino-1,3-benzoxazole-6-carboxylate is primarily recognized for its potential therapeutic applications. The benzoxazole moiety is a significant scaffold in drug development, exhibiting various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzoxazole derivatives, including this compound. Research indicates that compounds with this structure can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents .

Anticancer Properties

The compound has also shown promise in anticancer research. For instance, derivatives of this compound have been evaluated for their cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). Studies indicate that modifications to the benzoxazole ring can enhance its efficacy against these cell lines .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. Compounds containing this structure have been tested for their ability to reduce inflammation in various experimental models .

Material Science Applications

This compound is also explored in material science due to its unique properties.

Sensor Development

The compound has been utilized in developing sensors, particularly for detecting metal ions. Its ability to form complexes with metal ions makes it suitable for creating sensitive and selective sensors for zinc and other metals.

Photoluminescent Materials

Research indicates that benzoxazole derivatives can serve as photoluminescent materials. This compound has been incorporated into polymer matrices to enhance light-emitting properties, making it useful in optoelectronic applications .

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard for various assays.

Chromatographic Techniques

The compound is used as a standard in high-performance liquid chromatography (HPLC) and gas chromatography (GC) methods for quantifying benzoxazole derivatives in complex mixtures. Its well-characterized properties facilitate accurate analytical measurements .

Data Summary Table

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAntimicrobial ActivityEffective against various bacteria and fungi
Anticancer PropertiesCytotoxic effects on MCF-7 and HCT-116 cell lines
Anti-inflammatory EffectsReduces inflammation in experimental models
Material ScienceSensor DevelopmentSensitive to metal ion detection
Photoluminescent MaterialsEnhances light-emitting properties in polymers
Analytical ChemistryChromatographic TechniquesUsed as a standard for quantification

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Heterocyclic Cores

Ethyl 2-amino-1,3-benzothiazole-6-carboxylate
  • Structural Difference : Replaces the oxazole oxygen with sulfur, forming a benzothiazole core.
  • Synthesis : Similar esterification pathways but requires thiol-containing precursors .
  • Applications : Benzothiazoles are prominent in anticancer research due to their DNA intercalation properties .
Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate
  • Structural Difference : Incorporates a carbonyl group at position 2, rendering the oxazole ring partially saturated.
  • Impact : The oxo group increases polarity, reducing membrane permeability but improving water solubility.
  • Synthesis: Oxidization of the amino group or cyclization of keto-acid derivatives .

Analogues with Substituent Variations

Methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylates (3a-e)
  • Structural Difference : Substituents (e.g., methyl, chloro) on the phenyl ring at position 2 and ester at position 5 instead of 6.
  • Impact : Positional isomerism affects binding affinity in target proteins. For example, 5-carboxylate derivatives show higher antimicrobial activity compared to 6-carboxylates in some studies .
  • Synthesis: Cyclization of Methyl-3-amino-4-hydroxybenzoate with aryl acids under reflux .
Ethyl 2-butyl-1,3-benzoxazole-6-carboxylate
  • Structural Difference : A butyl group at position 2 and ethyl ester at position 6.
  • Impact : The bulky butyl group enhances lipophilicity, favoring blood-brain barrier penetration, making it relevant in neuropharmacology .

Derivatives with Additional Functional Groups

3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-arylpropanamides (7c-f)
  • Structural Difference : Combines benzoxazole with oxadiazole and thiazole moieties.
  • Impact : The sulfanyl linker and propanamide side chain introduce hydrogen-bonding sites, improving target selectivity. These compounds exhibit potent antimicrobial activity (MIC values: 8–32 µg/mL) .
  • Synthesis : Multi-step process involving acetohydrazide, carbon disulfide, and aryl propanamides .

Comparative Data Tables

Table 1: Physicochemical Properties of Selected Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Methyl 2-amino-1,3-benzoxazole-6-carboxylate C9H8N2O3 192.17 Not reported Amino, methyl ester
Ethyl 2-amino-1,3-benzothiazole-6-carboxylate C10H10N2O2S 222.26 Not reported Amino, ethyl ester, thiazole
Methyl 2-methyl-1,3-benzoxazole-6-carboxylate C10H9NO3 191.18 Not reported Methyl, methyl ester
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)propanamide (7d) C17H19N5O2S2 389.49 148–150 Thiazole, oxadiazole, amide

Table 2: Spectroscopic Data Comparison

Compound Name IR (cm⁻¹) ¹H-NMR (δ, ppm) Key Applications
This compound Not reported Not reported Intermediate for drug synthesis
Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate 3360 (N-NH2), 1740 (C=O) 3.30 (N-CH3), 8.09–8.29 (H-5, H-8) Anticancer research
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)propanamide (7e) 3250–3350 (N-H), 1650 (C=O) 2.20–2.30 (CH3), 6.70–7.40 (Ar-H) Antimicrobial agents

Research Findings and Implications

  • Bioactivity : Benzoxazole derivatives with electron-withdrawing groups (e.g., nitro, chloro) at position 6 demonstrate enhanced antimicrobial activity compared to unsubstituted analogues .
  • Synthetic Flexibility: The amino group at position 2 allows further functionalization, such as Schiff base formation or coupling with sulfonyl chlorides, enabling diversification into libraries for high-throughput screening .
  • Safety Profile : Methyl 2-methyl-1,3-benzoxazole-6-carboxylate (CAS 136663-23-5) has documented safety data, including first-aid measures for inhalation exposure .

Preparation Methods

General Synthetic Approaches to Benzoxazoles

Benzoxazoles are bicyclic heteroaromatic compounds formed by the fusion of a benzene ring and an oxazole ring. Their synthesis commonly involves condensation reactions of 2-aminophenol with various carbonyl or carboxyl derivatives, oxidative cyclization, or other catalytic methods.

These general strategies are adapted and optimized for specific benzoxazole derivatives such as methyl 2-amino-1,3-benzoxazole-6-carboxylate.

Specific Preparation Methods for this compound

While direct literature specifically naming this compound is limited, the preparation of closely related benzoxazole derivatives provides a framework. The key synthetic route involves:

  • Starting Material: 2-Aminophenol or its substituted analogs.
  • Carboxylate Introduction: Introduction of the carboxylate group at position 6 is typically achieved by starting from appropriately substituted 2-aminophenol (e.g., 6-carboxy-2-aminophenol) or by post-cyclization functionalization.
  • Methyl Ester Formation: Methylation of the carboxylic acid group to form the methyl ester can be performed using methylating agents such as methyl iodide or via Fischer esterification.

Representative Synthetic Protocols and Reaction Conditions

Method No. Reaction Type Starting Materials Catalyst/Conditions Yield (%) Notes
1 Alkylation of 2-mercaptobenzoxazole 2-Mercaptobenzoxazole, methyl iodide K2CO3, ethyl acetate, ambient temperature, 24 h High Methyl iodide (1.1 eq), K2CO3 (1.3 eq); mild conditions favor selective alkylation
2 Condensation of 2-aminophenol and aldehydes 2-Aminophenol, aromatic aldehydes Nanocatalysts (Fe3O4@SiO2@Am-PPC-SO3H), water reflux, 45 min 79–89 Magnetic nanocatalyst reusable for 4 cycles; eco-friendly and efficient
3 Condensation with aldehydes 2-Aminophenol, aromatic aldehydes TTIP, MTAMO catalyst, ethanol, 50 °C 90–96 Efficient, eco-friendly, inexpensive catalyst; short reaction time
4 Solvent-free grindstone method 2-Aminophenol, substituted benzaldehyde SrCO3 nanocatalyst, mortar and pestle, RT, 20 min High Solvent-free, rapid, catalyst reusable; green chemistry approach
5 Palladium-supported nanocatalyst 2-Aminophenol, aldehydes SMNP@GLP[Cl], DMF, K2CO3, O2, 80 °C, 18 h 83–95 High yield, catalyst reusable for 6 runs; longer reaction time is a limitation
6 Oxidative coupling Methyl-3-amino-4-hydroxyphenylacetate, aldehydes Lead tetraacetate, ethanol, NaOH, RT, 3 h Moderate Produces 2-substituted benzoxazole acetic acid derivatives; cytotoxic activity studied

Detailed Research Findings and Analysis

  • Alkylation Method: The patent literature describes the alkylation of 2-mercaptobenzoxazole with methyl iodide in the presence of potassium carbonate in ethyl acetate at room temperature for 24 hours. This method is notable for its mild reaction conditions and high selectivity, making it suitable for introducing methyl groups to form methyl esters or methylated derivatives.

  • Nanocatalyst-Assisted Condensation: Several studies have employed nanocatalysts such as magnetic solid acid catalysts or metal oxides to catalyze the condensation of 2-aminophenol with aldehydes, achieving high yields (79–96%) under mild and environmentally friendly conditions. These catalysts are reusable and reduce reaction times significantly.

  • Oxidative Coupling: The use of oxidants like lead tetraacetate enables the formation of benzoxazole rings from amino-hydroxy phenylacetate derivatives and aldehydes. This method also allows for the synthesis of biologically active benzoxazole derivatives with potential cytotoxic properties.

  • Green Chemistry Approaches: Solvent-free grinding methods and aqueous media reactions have been developed to minimize environmental impact while maintaining high efficiency and yield. For example, the use of strontium carbonate nanocatalyst in a mortar and pestle at room temperature achieves rapid synthesis without solvents.

Summary Table of Key Parameters for Preparation Methods

Parameter Alkylation (Patent) Nanocatalyst Condensation Oxidative Coupling Solvent-Free Grinding
Starting Material 2-Mercaptobenzoxazole 2-Aminophenol + Aldehyde Amino-hydroxyphenylacetate + Aldehyde 2-Aminophenol + Benzaldehyde
Catalyst K2CO3 Fe3O4@SiO2@Am-PPC-SO3H, SrCO3, TTIP/MTAMO Lead tetraacetate SrCO3 nanocatalyst
Solvent Ethyl acetate Water, Ethanol Ethanol None (solvent-free)
Temperature Ambient RT to 50 °C RT RT
Reaction Time 24 h 20 min to 45 min 3 h 20 min
Yield Range (%) High (not specified) 79–96 Moderate High
Catalyst Reusability Not specified Up to 4–6 cycles Not specified Yes
Environmental Impact Mild Eco-friendly Moderate Green, solvent-free

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-amino-1,3-benzoxazole-6-carboxylate, and how can purity be validated?

  • Methodological Answer : The compound can be synthesized via cyclization of a precursor such as methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate (a structurally related intermediate) followed by amination . Purification typically involves recrystallization or column chromatography. Purity validation should include HPLC (≥95% purity), NMR (to confirm functional groups), and mass spectrometry (to verify molecular weight). For structural confirmation, single-crystal X-ray diffraction using SHELXL for refinement is recommended .

Q. How can the thermal stability and solubility of this compound be characterized?

  • Methodological Answer :

  • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures. Compare results with structurally similar compounds like 1,3-benzothiazole-6-amine (melting point: 2°C, boiling point: 231°C) .
  • Solubility : Conduct solubility tests in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane) using UV-Vis spectroscopy or gravimetric methods.

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in crystallographic data for this compound derivatives?

  • Methodological Answer :

  • Use SHELXD for phase determination and SHELXL for refinement, particularly for high-resolution or twinned data .
  • Compare results with co-crystal structures (e.g., 2-amino-6-methyl-1,3-benzothiazole–decanedioic acid (2/1)) to identify packing interactions or hydrogen-bonding patterns that may influence crystallographic outcomes .
  • Employ density functional theory (DFT) calculations to cross-validate bond lengths and angles.

Q. How do substituent modifications on the benzoxazole ring affect binding affinity in biological systems?

  • Methodological Answer :

  • Synthesize analogs with varying substituents (e.g., methyl, methoxy) at positions 2, 6, or 6.
  • Evaluate binding interactions using:
  • Isothermal Titration Calorimetry (ITC) : To quantify thermodynamic parameters (ΔG, ΔH, ΔS).
  • Fluorescence Spectroscopy : To monitor conformational changes in target proteins or DNA (e.g., AP site-containing duplexes) .
  • Example Data :
SubstituentBinding Constant (M⁻¹)Target
-NH₂1.9 × 10⁷DNA
-CH₃0.91 × 10⁷Protein
Data adapted from methyl-substituted naphthyridine studies .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation/contact via fume hoods.
  • Waste Disposal : Segregate organic waste and coordinate with certified waste management services for incineration or chemical neutralization .
  • Emergency Procedures : In case of exposure, follow H303+H313+H333 (oral/skin/inhalation toxicity) protocols, including immediate rinsing and medical consultation .

Data Analysis and Interpretation

Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR splitting patterns) for this compound?

  • Methodological Answer :

  • Perform 2D NMR (COSY, HSQC) to resolve overlapping signals caused by aromatic protons or rotational isomerism.
  • Compare with reference spectra of benzoxazole derivatives (e.g., 6-methoxy-1,3-benzothiazol-2-amine) to identify characteristic shifts .

Key Methodological Tools

  • Crystallography : SHELX suite (SHELXD, SHELXL) for structure solution and refinement .
  • Binding Studies : ITC and fluorescence quenching for quantitative interaction analysis .
  • Safety Compliance : Adherence to H303+H313+H333 and P264+P280+P305+P351+P338 protocols .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-amino-1,3-benzoxazole-6-carboxylate
Reactant of Route 2
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Methyl 2-amino-1,3-benzoxazole-6-carboxylate

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